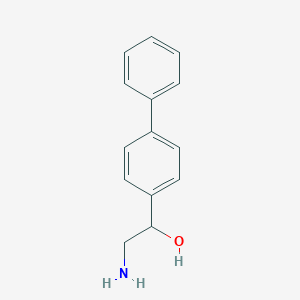

2-Amino-1-(4-phenylphenyl)ethan-1-ol

Vue d'ensemble

Description

2-Amino-1-(4-phenylphenyl)ethan-1-ol, also known as β-phenylethanolamine (β-PEA), is a naturally occurring compound found in various foods, such as chocolate, cheese, and wine. It is a biogenic amine that acts as a neurotransmitter and neuromodulator in the central nervous system. β-PEA has been studied for its potential applications in various fields, including medicine and agriculture.

Mécanisme D'action

β-PEA acts as a neurotransmitter and neuromodulator in the central nervous system. It binds to and activates various receptors, including adrenergic, dopaminergic, and serotonergic receptors. β-PEA also inhibits the reuptake of monoamine neurotransmitters, such as dopamine and norepinephrine.

Effets Biochimiques Et Physiologiques

β-PEA has been shown to have various biochemical and physiological effects. It has been shown to increase energy expenditure, decrease food intake, and improve glucose metabolism. It has also been shown to have anti-inflammatory and antioxidant properties, which may help prevent or treat various diseases, such as cardiovascular disease and neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

β-PEA has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also has a wide range of potential applications in various fields. However, β-PEA has some limitations for lab experiments. It has low bioavailability and a short half-life, which may affect its efficacy in vivo. It also has low solubility in water, which may limit its use in aqueous solutions.

Orientations Futures

There are several future directions for research on β-PEA. One potential area of research is its use as a natural preservative in food products. Another area of research is its potential use as a treatment for various diseases, such as obesity, diabetes, and neurodegenerative diseases. Further research is also needed to better understand its mechanisms of action and to optimize its synthesis and formulation for various applications.

Applications De Recherche Scientifique

β-PEA has been studied for its potential applications in various fields, including medicine, agriculture, and food science. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as a natural preservative in food products.

Propriétés

Numéro CAS |

110826-96-5 |

|---|---|

Nom du produit |

2-Amino-1-(4-phenylphenyl)ethan-1-ol |

Formule moléculaire |

C14H15NO |

Poids moléculaire |

213.27 g/mol |

Nom IUPAC |

2-amino-1-(4-phenylphenyl)ethanol |

InChI |

InChI=1S/C14H15NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2 |

Clé InChI |

ATTHACCWLCOMAC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O |

Origine du produit |

United States |

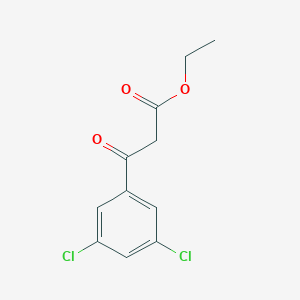

Synthesis routes and methods I

Procedure details

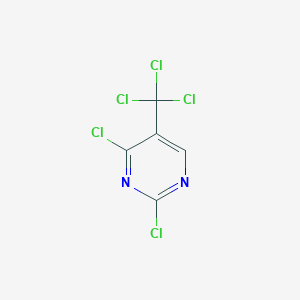

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

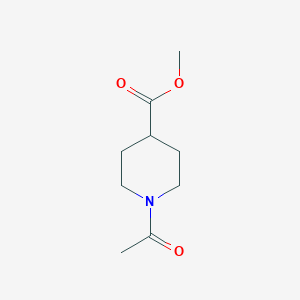

![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)

![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)

![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)